![molecular formula C21H24N2O9S2 B236041 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate CAS No. 136743-24-3](/img/structure/B236041.png)
2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate is a chemical compound with a molecular formula of C22H26N2O9S2. It is a white crystalline powder with a molecular weight of 534.6 g/mol. This compound is synthesized using a specific method and has various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate involves the inhibition of enzyme activity. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. This inhibition can be reversible or irreversible, depending on the specific enzyme and inhibitor.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate vary depending on the specific enzyme and inhibitor. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate in lab experiments include its specificity for certain enzymes, its ability to inhibit enzyme activity, and its potential for the development of new drugs. The limitations include the potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
For research on 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate include the development of new inhibitors for specific enzymes, the study of the compound's effects on different cell types, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate involves the reaction between 2-(2-aminoethylthio)ethanol and 4-nitrophenyl chloroformate in the presence of a base. The reaction takes place in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography.
Applications De Recherche Scientifique
2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate has various scientific research applications. It is commonly used in the study of enzyme inhibitors and their mechanisms of action. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been used in the development of new drugs for the treatment of Alzheimer's disease and cancer.
Propriétés
Numéro CAS |
136743-24-3 |
|---|---|
Nom du produit |
2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate |
Formule moléculaire |
C21H24N2O9S2 |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
2-[2-[[2-hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C21H24N2O9S2/c1-30-16-6-2-14(3-7-16)19(25)34-20(26)18(24)22-10-12-33-13-11-31-21(27)32-17-8-4-15(5-9-17)23(28)29/h2-9,19-20,25-26H,10-13H2,1H3,(H,22,24) |
Clé InChI |
ZCHRAGIQKGCBAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(O)SC(C(=O)NCCSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES canonique |
COC1=CC=C(C=C1)C(O)SC(C(=O)NCCSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Synonymes |
4-MTASNC S-(4-methoxybenzyl)thioglycolylaminoethylsulfonylethyl-4-nitrophenyl carbonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



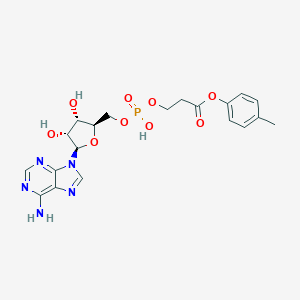
![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
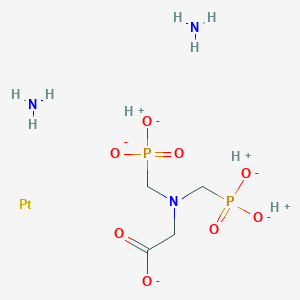
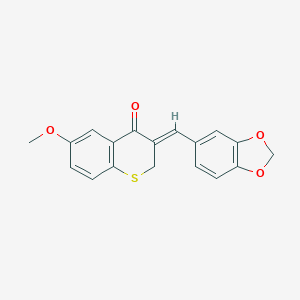
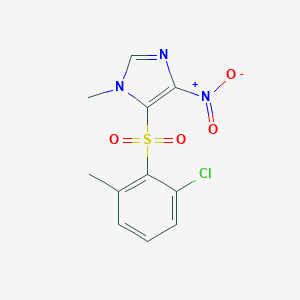
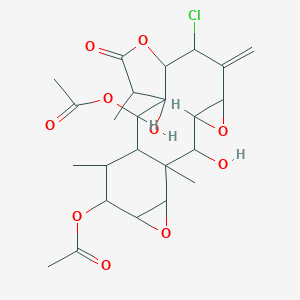
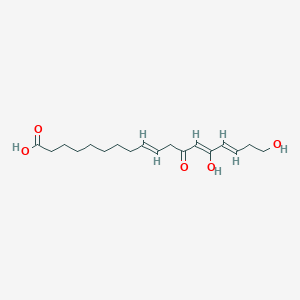
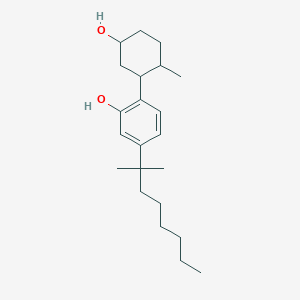
![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)

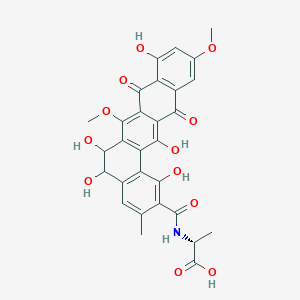
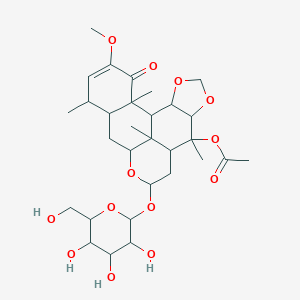
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)